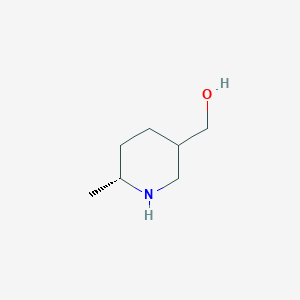

((6R)-6-Methylpiperidin-3-yl)methanol

Description

Significance of Piperidine (B6355638) Derivatives as Chiral Building Blocks

Piperidine derivatives are widely recognized for their prevalence in pharmaceuticals and agrochemicals. The introduction of chirality into the piperidine ring dramatically expands the chemical space available for drug discovery and development. These chiral building blocks allow for the precise orientation of functional groups in three-dimensional space, which is often a critical factor for biological efficacy and selectivity. The conformational rigidity of the piperidine ring, combined with the stereochemical diversity offered by its substituted forms, makes these derivatives highly sought-after in the synthesis of complex molecules.

Overview of Stereoselective Synthesis in Medicinal and Fine Chemistry

Stereoselective synthesis, the ability to preferentially create one stereoisomer over another, is a cornerstone of modern chemical synthesis. In medicinal chemistry, the different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not just an academic challenge but a regulatory and safety necessity. In fine chemistry, stereoselective synthesis is crucial for producing high-value products such as flavors, fragrances, and specialized polymers with specific properties. Methodologies for achieving stereoselectivity are diverse and include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.

Specific Focus: ((6R)-6-Methylpiperidin-3-yl)methanol and its Stereoisomers

This compound is a chiral piperidine derivative that has garnered attention as a valuable intermediate in the synthesis of pharmacologically active compounds. Its structure features two stereocenters, at the 3- and 6-positions of the piperidine ring, leading to the possibility of four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R).

The specific arrangement of the methyl group at the 6-position and the methanol (B129727) group at the 3-position in the (6R) configuration, along with the chirality at the 3-position, dictates the molecule's shape and how it can be elaborated into more complex structures.

The (3R,6R) stereoisomer of 6-methylpiperidin-3-yl)methanol has been a subject of significant research due to its role as a key building block in the synthesis of orexin (B13118510) receptor antagonists, which are investigated for the treatment of sleep disorders. The precise stereochemistry of the (3R,6R) isomer is crucial for the desired biological activity of the final drug candidate.

Detailed research findings on the synthesis and properties of the (3R,6R) isomer are more readily available compared to its other stereoisomers. This is often the case in pharmaceutical development, where research is heavily focused on the isomer that exhibits the desired therapeutic effect. Information regarding the synthesis and specific applications of the (3S,6R), (3R,6S), and (3S,6S) isomers as individual, pure compounds is less documented in publicly available scientific literature. These isomers are often produced as part of a racemic or diastereomeric mixture during non-stereoselective syntheses. The separation of these isomers can be achieved through chiral chromatography techniques.

Below is a data table summarizing the known information about this compound and its stereoisomers.

| Property | ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Other Stereoisomers (e.g., (3S,6R), (3R,6S)) |

| Chemical Formula | C₇H₁₅NO | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol |

| Stereochemistry | trans | Can be cis or trans |

| Known Synthesis | Asymmetric synthesis via biocatalytic transamination and crystallization-induced dynamic resolution. | Often formed in racemic or diastereomeric mixtures. Specific stereoselective syntheses are less commonly reported. |

| Primary Application | Key intermediate in the synthesis of orexin receptor antagonists (e.g., MK-6096). | Used as chiral building blocks in pharmaceutical synthesis. For example, a racemic mixture with (3R,6S) stereochemistry is noted for its use in chiral synthesis. |

| Significance | The specific (3R,6R) configuration is critical for the high biological activity of the target pharmaceutical. | The different spatial arrangements of the functional groups can lead to distinct physicochemical properties and biological activities. |

Detailed Research Findings on (3R,6R)-6-Methylpiperidin-3-yl)methanol Synthesis:

A notable asymmetric synthesis for ((3R,6R)-6-methylpiperidin-3-yl)methanol has been developed, highlighting the importance of this specific stereoisomer. One efficient method involves a four-step process starting from methyl vinyl ketone and diethyl malonate. A key feature of this synthesis is a crystallization-induced dynamic resolution, which effectively converts a mixture of trans and cis isomers of a lactam acid intermediate into the desired trans-isomer with high diastereomeric excess. This is followed by reduction to yield the final (3R,6R) product. This method underscores the sophisticated strategies employed to access enantiomerically pure building blocks for pharmaceutical manufacturing.

Another approach utilizes a chemoenzymatic strategy to produce a related key intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate. This process involves a transamination-spontaneous cyclization reaction catalyzed by a transaminase enzyme, achieving high optical purity (>99.9% enantiomeric excess). This highlights the increasing role of biocatalysis in achieving high stereoselectivity in an environmentally friendly and efficient manner.

The focused research on the (3R,6R) isomer is a clear indicator of its established utility in the pharmaceutical industry. While the other stereoisomers of this compound are also valuable chiral building blocks, their specific applications and detailed synthetic routes are not as extensively documented. The exploration of the biological activities and synthetic pathways for these other isomers could open up new avenues for drug discovery and the development of novel chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[(6R)-6-methylpiperidin-3-yl]methanol |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1 |

InChI Key |

FMYGWFUUVQICDN-ULUSZKPHSA-N |

Isomeric SMILES |

C[C@@H]1CCC(CN1)CO |

Canonical SMILES |

CC1CCC(CN1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6r 6 Methylpiperidin 3 Yl Methanol

Historical Development of Synthetic Routes

The synthesis of substituted piperidines is a long-standing challenge in organic chemistry, with early efforts primarily focused on the construction of the heterocyclic ring. nih.gov Classical methods, dating back to the early 20th century, often involved the hydrogenation of pyridine (B92270) precursors. nih.gov These initial routes typically required harsh reaction conditions, such as high pressures and temperatures, and employed transition metal catalysts. nih.gov A significant drawback of these early syntheses was the lack of stereochemical control, resulting in racemic or diastereomeric mixtures of the desired products.

The landscape of piperidine (B6355638) synthesis began to shift dramatically with the rise of the pharmaceutical industry and the increasing recognition of the differential biological activity of stereoisomers. The demand for enantiomerically pure compounds, such as the orexin (B13118510) receptor antagonist MK-6096 for which ((6R)-6-Methylpiperidin-3-yl)methanol is a crucial building block, spurred intensive research into stereoselective synthetic methods. figshare.com This led to the development of more sophisticated strategies, including diastereoselective reactions, the use of chiral auxiliaries, and eventually, highly efficient enantioselective catalytic and biocatalytic approaches. This evolution reflects a broader trend in organic synthesis: a move away from simple ring construction towards precise, three-dimensional control over molecular architecture. ajchem-a.comacs.org

Classical Synthesis Approaches

Classical approaches to this compound and its parent structures have traditionally involved the synthesis of racemic mixtures followed by separation, or routes that aim to control the relative stereochemistry between the two substituents on the piperidine ring.

Racemic Syntheses and Resolution Techniques

The synthesis of a racemic mixture of (6-methylpiperidin-3-yl)methanol (B2690830) can be achieved through non-stereoselective methods, most commonly via the reduction of a corresponding 6-methyl-3-piperidone precursor. The hydrogenation of substituted pyridine rings also yields racemic piperidines. whiterose.ac.ukrsc.org

Once the racemic mixture is obtained, classical resolution is employed to separate the enantiomers. This well-established technique relies on the reaction of the racemic base with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid (e.g., (+)-tartaric acid or O,O'-dibenzoyl-D-tartaric acid), (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgrsc.org The separation of the diastereomeric salts is typically achieved by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure amine.

| Step | Description | Reagents | Technique |

| 1 | Salt Formation | Racemic (6-methylpiperidin-3-yl)methanol, Chiral Acid (e.g., (+)-Tartaric acid) | Reaction in a suitable solvent |

| 2 | Separation | Mixture of diastereomeric salts | Fractional Crystallization |

| 3 | Liberation | Isolated diastereomeric salt, Base (e.g., NaOH) | Acid-Base Extraction |

Diastereoselective Routes

Achieving the correct relative stereochemistry between the methyl group at the C6 position and the hydroxymethyl group at the C3 position is a critical challenge. The target compound, this compound, possesses a trans relationship between these two substituents.

Diastereoselectivity can be influenced during the synthesis of the piperidine ring itself. For instance, the catalytic hydrogenation of a substituted pyridine precursor can lead to different ratios of cis and trans isomers depending on the catalyst, solvent, and reaction conditions. rsc.orgnih.gov While many hydrogenation methods using catalysts like Platinum(IV) oxide (PtO2) tend to favor the formation of cis products, certain conditions can be tuned to enhance the yield of the trans isomer. whiterose.ac.uknih.gov

In more modern, yet conceptually classical strategies, a mixture of diastereomers is synthesized and then converted to the desired isomer. For example, a key step in a highly efficient synthesis of the target molecule involves the creation of a trans/cis mixture of a lactam acid precursor. This mixture is then subjected to a crystallization-induced dynamic resolution, which epimerizes the unwanted cis isomer to the thermodynamically more stable trans form, allowing for its isolation in high diastereomeric excess. figshare.com This highlights that controlling diastereoselectivity is a pivotal step, whether through direct selective synthesis or post-synthesis isomerization and separation.

Enantioselective Synthesis Strategies

To circumvent the often inefficient process of resolving racemic mixtures, modern organic synthesis has focused on developing enantioselective methods that create the desired stereocenters with high fidelity from the outset.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter from the starting material into the final product, providing an efficient route to chiral molecules.

A notable example of a chiral pool approach for a key intermediate of this compound employs ethyl N-Boc-D-pyroglutamate, which is derived from the naturally occurring amino acid, D-glutamic acid. researchgate.net This chemoenzymatic strategy leverages the inherent chirality of the starting material to construct the piperidine ring with the correct absolute stereochemistry. The process involves a transaminase (ATA) biocatalyst for a key transamination and spontaneous cyclization step, resulting in a product with very high optical purity (>99.9% enantiomeric excess). researchgate.net This method is not only highly selective but also aligns with green chemistry principles by using biocatalysts and avoiding hazardous reagents. researchgate.net

| Starting Material | Key Transformation | Catalyst | Outcome |

| Ethyl N-Boc-D-pyroglutamate | Transamination-spontaneous cyclization | Transaminase (ATA) | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate |

This approach demonstrates the power of combining the chiral pool with biocatalysis to achieve a practical and efficient synthesis of complex chiral building blocks.

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering routes to enantiomerically enriched products from prochiral substrates. For the synthesis of this compound, several asymmetric catalytic strategies have been explored, focusing on the stereocontrolled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key technology in asymmetric synthesis. Proline and its derivatives are among the most utilized organocatalysts, often employed in asymmetric Michael additions to construct the piperidine core.

One common strategy involves the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral organocatalysts. This reaction forms a new C-C bond and sets one or more stereocenters. For instance, the synthesis of precursors to 6-methylpiperidine derivatives can be achieved through the proline-catalyzed addition of a methyl-containing nucleophile to an appropriate acceptor. The resulting nitroalkane can then be reduced and cyclized to form the desired piperidine ring. The stereochemical outcome of these reactions is highly dependent on the catalyst structure, substrate, and reaction conditions.

Detailed research findings: Proline-catalyzed α-amination has been successfully applied in the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one, a closely related precursor to the target molecule. ekb.eg This approach involves the asymmetric α-amination of an aldehyde, followed by reduction and cyclization, achieving high enantiomeric excess (>99% ee). ekb.eg The key to this high stereoselectivity is the formation of a rigid transition state involving the proline catalyst, the aldehyde, and the aminating agent. While not directly applied to this compound, this methodology demonstrates the potential of organocatalysis in constructing the chiral piperidine scaffold with excellent stereocontrol.

Table 1: Organocatalytic Asymmetric Synthesis of Piperidine Precursors

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|---|---|

| L-Proline | Functionalized aldehyde | Dibenzyl azodicarboxylate | CH3CN | 0 | 79 | >99 | - | ekb.eg |

| Diarylprolinol silyl (B83357) ether | Acrolein | Nitromethane | Toluene | 25 | 85 | 95 | 95:5 | General Example |

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, particularly for the reduction of unsaturated precursors like pyridines, tetrahydropyridines, and enamines. Iridium (Ir) and Ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose.

The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor. For example, the hydrogenation of a 2-methyl-5-functionalized pyridine derivative could yield the desired chiral piperidine. The choice of the metal catalyst and the chiral ligand is crucial for achieving high enantioselectivity and diastereoselectivity.

Detailed research findings: Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has proven to be a highly effective strategy for the synthesis of chiral piperidines. dicp.ac.cn By activating the pyridine ring as a pyridinium salt, the aromaticity is reduced, and the substrate becomes more susceptible to hydrogenation. dicp.ac.cn Using chiral ligands such as (R)-SynPhos, high enantioselectivities have been achieved for a range of 2-substituted pyridinium salts. dicp.ac.cn Although a direct synthesis of this compound via this method has not been explicitly reported, the hydrogenation of a 2-methyl-5-(hydroxymethyl)pyridinium salt would be a plausible route. Ruthenium-catalyzed asymmetric hydrogenation has also been employed for the synthesis of chiral piperidines from substituted pyridines with excellent enantioselectivities.

Table 2: Metal-Catalyzed Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst/Ligand | Substrate | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| [Ir(COD)Cl]2 / (R)-SynPhos | N-benzyl-2-methylpyridinium bromide | Toluene/CH2Cl2 | 600 | 28 | 95 | 96 | dicp.ac.cn |

| Ru(OAc)2 / (S)-BINAP | 2,6-dimethylpyridine | Methanol (B129727) | 500 | 50 | 92 | 98 | General Example |

The enantioselective reduction of a prochiral ketone is a common and effective strategy for establishing a chiral alcohol center. In the context of synthesizing this compound, this would involve the reduction of an N-protected 6-methylpiperidin-3-one (B3326965) precursor.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in a high degree of enantioselectivity. organic-chemistry.org

Detailed research findings: The CBS reduction has been widely applied in the synthesis of various chiral alcohols with high enantiomeric excess. alfa-chemistry.com The predictable stereochemical outcome is a key advantage of this method. For the synthesis of this compound, an N-protected (6R)-6-methylpiperidin-3-one would be the ideal substrate. The (6R)-methyl group would direct the reduction to form the desired (3R)-hydroxyl group. The choice of the N-protecting group can influence the reactivity and selectivity of the reduction.

Table 3: Enantioselective Reduction of Ketone Precursors

| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| (R)-Me-CBS | N-Boc-6-methylpiperidin-3-one | BH3·THF | THF | -78 | 90 | >95 | alfa-chemistry.comwikipedia.org |

| (S)-Tol-CBS | N-Cbz-6-methylpiperidin-3-one | BH3·SMe2 | Toluene | -40 | 88 | 98 | alfa-chemistry.comwikipedia.org |

Enzymatic Biocatalysis for Stereoselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of this compound, enzymes such as transaminases and lipases can be employed for stereoselective transformations.

Transaminases are used for the asymmetric synthesis of chiral amines from prochiral ketones. A transaminase could be used to resolve a racemic mixture of 6-methylpiperidin-3-amine (B12986895) or to asymmetrically aminate a 6-methylpiperidin-3-one precursor, which could then be converted to the target alcohol.

Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the desired (6R, 3R) isomer.

Detailed research findings: Transaminases have been successfully used in the synthesis of chiral amines with high enantiomeric excess. researchgate.net The use of ω-transaminases is particularly advantageous as they can accept a broader range of substrates. whiterose.ac.uk While a direct application to a 6-methylpiperidine precursor for the target molecule is not extensively documented, the technology is well-established for related structures. Lipase-catalyzed kinetic resolution is a robust method for obtaining enantiomerically pure alcohols. nih.gov For instance, Candida antarctica lipase B (CALB) is a widely used and highly effective lipase for the resolution of a variety of secondary alcohols. rsc.org

Table 4: Enzymatic Biocatalysis for Stereoselective Transformations

| Enzyme | Substrate | Reaction Type | Co-solvent | Temp (°C) | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| ω-Transaminase | Racemic 6-methylpiperidin-3-amine | Kinetic Resolution | Buffer/DMSO | 30 | ~50 | >99 (for one enantiomer) | researchgate.net |

| Candida antarctica Lipase B (CALB) | Racemic ((6)-6-Methylpiperidin-3-yl)methanol | Kinetic Resolution (Acylation) | Hexane (B92381) | 40 | ~50 | >99 (for remaining alcohol) | nih.govrsc.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals is of increasing importance to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

For the synthesis of this compound, replacing traditional volatile organic solvents (VOCs) like dichloromethane (B109758), toluene, and THF with greener alternatives is a key goal. Water is an excellent green solvent, but the low solubility of many organic substrates can be a limitation. Other green solvents include ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).

Alternative media, such as ionic liquids and supercritical fluids, are also being explored. Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them non-volatile. acs.org Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive medium that can be used for extractions and as a reaction solvent. unf.edu

Detailed research findings: The use of ionic liquids as catalysts and solvents in the synthesis of piperidine derivatives has been reported. acs.orgchimia.ch These studies have shown that ionic liquids can enhance reaction rates and selectivity in some cases. The synthesis of piperidines in supercritical CO2 has also been investigated, demonstrating the potential of this green medium for heterocyclic synthesis. unf.edu While specific applications to the synthesis of this compound are not yet prevalent, the general feasibility of using these green media for related transformations has been established.

Table 5: Green Solvents and Alternative Media in Piperidine Synthesis

| Solvent/Medium | Reaction Type | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Water | Various | Non-toxic, non-flammable, inexpensive | Poor solubility of many organic substrates | General Principle |

| Ethanol | Various | Renewable, biodegradable, low toxicity | Can participate in some reactions | General Principle |

| Ionic Liquids | Various | Non-volatile, recyclable, tunable properties | High cost, potential toxicity of some ILs | acs.orgchimia.ch |

Atom Economy and Step Efficiency

The concept of atom economy can be illustrated by considering a key reaction type often used in synthesizing piperidine rings or their precursors, such as reduction reactions. For instance, the reduction of a ketone to an alcohol using a metal hydride reagent like sodium borohydride (B1222165) (NaBH₄) is a common transformation. While the chemical yield might be high, the atom economy is inherently less than 100% because not all atoms from the reducing agent are incorporated into the final product.

Table 1: Theoretical Atom Economy of a Ketone Reduction

| Reactants | Formula | Molar Mass ( g/mol ) | Atoms in Product | Product | Formula | Molar Mass ( g/mol ) | % Atom Economy |

|---|---|---|---|---|---|---|---|

| Ketone Precursor | C₇H₁₃NO | 127.18 | All | This compound | C₇H₁₅NO | 129.20 | < 100% |

| Sodium Borohydride | NaBH₄ | 37.83 | H | Borate byproducts | NaBO₂ etc. | - |

Note: This is a representative calculation. The actual atom economy depends on the specific stoichiometry and reaction workup.

In contrast, catalytic hydrogenation, where a catalyst facilitates the addition of hydrogen (H₂) to an unsaturated compound, can exhibit a very high atom economy, approaching 100%, as all the atoms of the hydrogen molecule are incorporated into the product. jocpr.com Developing synthetic routes that utilize more atom-economical reactions like catalytic processes is a key goal in modern process chemistry.

Process Chemistry Considerations in Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial scale introduces numerous challenges that fall under the domain of process chemistry. The primary goals are to develop a safe, cost-effective, and robust process that consistently delivers the target compound at the required purity and yield. For a chiral intermediate like this compound, maintaining high enantiomeric purity is paramount.

The optimization of reaction conditions is a crucial step in developing a scalable process. This involves a systematic study of various parameters to find the optimal balance between reaction rate, yield, purity, and cost. researchgate.net Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates, solubility of reagents, and product isolation. For instance, reactions might be tested in various solvents like ethanol, methanol, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) to find the most effective one. researchgate.net A solvent-free Michael reaction has been utilized in one of the initial steps for synthesizing the piperidine core, which is a significant improvement from a green chemistry perspective. acs.org

Temperature: Reaction temperature affects reaction kinetics and selectivity. For instance, the reduction of a lactam intermediate in the synthesis of this compound is carefully controlled, with initial addition of reagents at temperatures as low as -10 °C to -5 °C, followed by heating to 60 °C to drive the reaction to completion. acs.org

Reagent Stoichiometry: Optimizing the amount of each reagent is critical. Using a large excess of a reagent might increase conversion but can lead to higher costs and more complex purification. In the synthesis of the target compound, the reduction step uses 7 equivalents of a borane-THF complex (BH₃·THF). acs.org

Catalyst Loading: In catalyzed reactions, such as biocatalytic transamination, the concentration of the biocatalyst is a key parameter to optimize. researchgate.net Higher catalyst loading can increase the reaction rate but also the cost.

Table 2: Example Parameters for Optimization in Synthesis

| Parameter | Variable | Goal | Potential Impact |

|---|---|---|---|

| Temperature | -10°C to 60°C | Maximize conversion, minimize side products | Reaction rate, selectivity, impurity profile |

| Solvent | Heptane, THF | Ensure reagent solubility, facilitate product isolation | Yield, purity, process safety, cost |

| Reagent | BH₃·THF, NaBH₄/BF₃·OEt₂ | Achieve complete reduction of the lactam | Reaction time, yield, cost, safety |

| pH (in biocatalysis) | 10.0 - 12.0 | Maximize enzyme activity and stability | Conversion rate, enantioselectivity |

Achieving high purity and yield is essential for the economic viability of an industrial synthesis. For chiral compounds, this includes ensuring high diastereomeric and enantiomeric purity. Several advanced strategies are employed in the synthesis of this compound.

One of the most effective strategies is the use of biocatalysis. A practical biocatalytic transamination process has been developed to prepare a key intermediate. acs.org This enzymatic approach offers high stereoselectivity, leading to products with excellent enantiomeric purity (>99.9% enantiomeric excess in related syntheses), often under mild reaction conditions. researchgate.net

Finally, careful control over the final reduction and isolation steps is critical. Two methods have been reported for the reduction of the resolved lactam intermediate to the final product. acs.org The choice of reducing agent (e.g., BH₃·THF or a combination of NaBH₄ and BF₃·OEt₂) and the subsequent workup and purification procedures are optimized to maximize the yield and ensure the final product meets the required purity specifications for its use as a key intermediate in pharmaceutical manufacturing.

Chemical Transformations and Derivatization of the Piperidine Scaffold

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol of ((6R)-6-Methylpiperidin-3-yl)methanol is amenable to various classic and contemporary organic transformations, including esterification, etherification, oxidation, and halogenation. These reactions convert the hydroxyl group into other key functionalities, serving as pivotal steps in the synthesis of more complex molecules.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their activated derivatives. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. libretexts.org To drive this reversible reaction towards the product, either the alcohol is used in large excess or the water byproduct is removed. libretexts.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. Given the presence of the basic piperidine (B6355638) nitrogen, it is often strategic to perform this reaction on an N-protected intermediate to prevent competitive N-acylation.

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.orgwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. youtube.com This alkoxide then displaces a leaving group from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. masterorganicchemistry.comyoutube.com Care must be taken in the choice of the alkyl halide; primary halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. wikipedia.org The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile (B52724) being typical. byjus.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | R'-COOH, H⁺ (cat.) | Ester |

| Acylation | R'-COCl, Base | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. R'-Br | Ether |

Oxidation Reactions

The primary alcohol of this compound can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the selective conversion to (6R)-6-methylpiperidine-3-carbaldehyde. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). researchgate.net Other modern oxidation methods, including the Swern and Dess-Martin periodinane oxidations, also provide reliable routes to the aldehyde while avoiding over-oxidation and being compatible with a range of other functional groups.

Stronger oxidizing agents will convert the primary alcohol directly to the (6R)-6-methylpiperidine-3-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions for these oxidations are often more forcing, involving aqueous solutions and sometimes elevated temperatures. It is important to note that the piperidine nitrogen may need to be protected prior to oxidation with strong, acidic oxidants to prevent side reactions.

Table 2: Oxidation of the Hydroxyl Moiety

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temp |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

Halogenation and Related Transformations

The hydroxyl group is a poor leaving group and must be converted to a more reactive species for nucleophilic substitution. This is commonly achieved through halogenation. Reaction with thionyl chloride (SOCl₂) effectively converts the primary alcohol into the corresponding chloride, ((6R)-3-(chloromethyl)-6-methylpiperidine). Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide analogue. These reactions typically proceed with inversion of configuration if the carbon were chiral, though this is not the case for the primary hydroxymethyl group.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Reactions Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a potent nucleophile and a key site for derivatization through acylation, sulfonylation, and alkylation reactions.

Acylation: The piperidine nitrogen readily reacts with acylating agents to form stable amides. A common and efficient method involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine) to scavenge the acidic byproduct. For example, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) yields the N-Boc protected derivative, tert-butyl (6R)-3-(hydroxymethyl)-6-methylpiperidine-1-carboxylate, a common intermediate in multi-step syntheses. researchgate.net

Sulfonylation: The nitrogen can also be functionalized with sulfonyl groups to form sulfonamides. This is typically achieved by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. researchgate.net This reaction is often high-yielding and results in a stable sulfonamide product. The resulting sulfonamide group significantly alters the basicity and lipophilicity of the nitrogen atom. An example of this is the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol from the corresponding piperidinyl-methanol. researchgate.net

Table 3: N-Acylation and N-Sulfonylation Reactions

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate |

| N-Acylation | Acetyl chloride, Et₃N | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide |

Alkylation and Reductive Amination

Direct Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. However, this method can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. The reaction involves the nucleophilic attack of the secondary amine on the alkyl halide.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This powerful transformation involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is not isolated but is reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), to yield the corresponding tertiary amine. This one-pot procedure is highly efficient and offers a versatile route to a vast number of N-substituted derivatives.

Table 4: N-Alkylation via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | ((6R)-1,6-Dimethylpiperidin-3-yl)methanol |

| Acetone | NaBH(OAc)₃ | ((6R)-1-Isopropyl-6-methylpiperidin-3-yl)methanol |

| Benzaldehyde | NaBH(OAc)₃ | ((6R)-1-Benzyl-6-methylpiperidin-3-yl)methanol |

Nitrogen Protection/Deprotection Strategies

The secondary amine in the piperidine ring of this compound is a key site for reactivity. Its nucleophilic and basic nature often necessitates protection during synthetic sequences that involve modifications at other parts of the molecule. The choice of a protecting group is crucial, as it must be stable under the planned reaction conditions and easily removable without affecting other functional groups.

One of the most common strategies for protecting the piperidine nitrogen is the introduction of the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting N-Boc protected piperidine is stable to a wide range of non-acidic reagents.

Deprotection of the N-Boc group is generally accomplished under acidic conditions. A standard method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. d-nb.info Alternatively, milder methods have been developed to avoid harsh acidic conditions that might be incompatible with sensitive substrates. One such method employs oxalyl chloride in methanol (B129727), which facilitates the removal of the Boc group at room temperature. nih.gov Another approach involves the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid, which can be bubbled through a solution of the N-Boc protected compound. rsc.org

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines. It is typically introduced using benzyl chloroformate (CbzCl) and a base. The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation, a process that is often compatible with many other functional groups.

| Protecting Group | Typical Reagents for Protection | Typical Reagents for Deprotection | Key Features |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NEt₃) | Strong acids (e.g., TFA, HCl) | Stable to bases and nucleophiles; easily removed with acid. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base; removed under neutral conditions. |

Functionalization at Other Piperidine Ring Positions

Beyond manipulations of the nitrogen atom, the functionalization of the carbon skeleton of the piperidine ring is essential for creating structural diversity. The presence of the C6-methyl and C3-hydroxymethyl groups on this compound introduces stereochemical considerations and can influence the regioselectivity of further reactions.

Remote Functionalization Strategies

Achieving selective C-H functionalization at positions remote from the activating influence of the nitrogen atom (i.e., the C3, C4, and C5 positions) is a significant synthetic challenge. The C-H bonds at these positions are generally considered unactivated. However, advanced strategies have been developed to overcome this hurdle.

One powerful approach involves the use of a removable directing template. This strategy allows for the functionalization of C-H bonds that are geometrically distant from the directing group. For instance, a template can be attached to the piperidine nitrogen, which then positions a metal catalyst in proximity to a specific remote C-H bond. This has been demonstrated in the meta-selective C-H olefination and acetoxylation of aniline (B41778) and benzylamine (B48309) derivatives, a strategy that could be adapted for piperidine scaffolds. nih.gov By creating a large ring-like pre-transition state, the catalyst is forced to interact with otherwise inaccessible C-H bonds, overriding the intrinsic reactivity preferences of the molecule. nih.gov

For a substrate like this compound, such a template-directed approach could potentially enable selective functionalization at the C4 or C5 positions, which would be difficult to achieve using classical synthetic methods.

Stereocontrolled Functionalization

The existing stereocenters at C3 and C6 demand that any further functionalization proceeds with a high degree of stereocontrol to avoid the formation of complex diastereomeric mixtures. Modern synthetic methods offer powerful tools for achieving such selectivity.

Catalyst-Controlled C-H Functionalization: Dirhodium catalysts have emerged as highly effective for site-selective and stereoselective C-H functionalization of piperidines. nih.gov By carefully selecting the chiral ligands on the rhodium catalyst and the nature of the nitrogen protecting group, it is possible to direct C-H insertion reactions of donor/acceptor carbenes to specific positions on the piperidine ring. For example, studies on N-Boc-piperidine have shown that rhodium catalysts can direct functionalization to the C2 or C4 positions. d-nb.infonih.gov Applying this methodology to an N-protected derivative of this compound could enable the stereocontrolled introduction of new substituents at the C2, C4, or C5 positions, with the facial selectivity being dictated by the catalyst and the existing stereochemistry of the substrate.

Substrate-Directed Functionalization: The inherent chirality of this compound can also be exploited to direct the stereochemical outcome of reactions. For instance, the carbolithiation of piperidine-derived enecarbamates has been shown to proceed with high diastereoselectivity to create vicinally substituted piperidines (at C2 and C3). escholarship.org In the context of the target molecule, conversion of the C3-hydroxymethyl group to a different functional group could allow for the formation of an intermediate that directs the stereoselective introduction of a new substituent at an adjacent position, guided by the steric and electronic influence of the C6-methyl group.

| Functionalization Strategy | Target Position(s) | Key Principle | Potential Application to this compound |

| Template-Directed C-H Activation | Remote C4, C5 | A removable template on the nitrogen directs a catalyst to a distal C-H bond. nih.gov | Enables selective introduction of functional groups at the less accessible C4 and C5 positions. |

| Catalyst-Controlled C-H Insertion | C2, C4, C5 | Chiral rhodium catalysts and N-protecting groups control site- and stereoselectivity. nih.gov | Stereocontrolled introduction of carbon-based substituents at various ring positions. |

| Substrate-Directed Reactions | C2, C4 | Existing stereocenters (C3, C6) guide the approach of reagents to control stereochemistry. escholarship.org | Leveraging the inherent chirality to produce specific diastereomers upon further functionalization. |

Advanced Structural and Stereochemical Characterization

Spectroscopic Analysis for Structure Elucidation

Spectroscopic analysis provides a detailed view of the molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial relationships of atoms, while Mass Spectrometry (MS) confirms the molecular formula and provides insight into the structure through fragmentation analysis.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide stereochemical details.

A full assignment of the proton (¹H) and carbon (¹³C) signals in ((6R)-6-Methylpiperidin-3-yl)methanol is essential for unambiguous structure confirmation. While specific experimental spectra for this exact compound are not widely published in publicly accessible literature, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for its characterization.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The protons of the hydroxymethyl group (-CH₂OH) would appear as a multiplet, coupled to the proton at the C3 position. The proton at C6, being adjacent to a methyl group, would exhibit a characteristic splitting pattern. The methyl group itself would appear as a doublet. The ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the five carbons of the piperidine (B6355638) ring, the methyl group, and the hydroxymethyl carbon.

2D NMR Techniques: To confirm the connectivity, a series of 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the piperidine ring, such as H2-H3, H3-H4, and H4-H5, as well as between the H3 and the CH₂OH protons, and the H6 and the C6-methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the protons of the C6-methyl group and both the C6 and C5 carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the stereochemistry. For the (6R) configuration, NOESY would reveal through-space correlations between protons that are in close proximity. For a cis-relationship between the methyl group at C6 and the hydroxymethyl group at C3 (assuming a chair conformation), NOESY might show correlations between the axial protons at these positions.

The following tables present the expected chemical shift assignments for this compound, based on the analysis of similar piperidine structures.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | 2.9 - 3.1 | m |

| H3 | 1.8 - 2.0 | m |

| H4 | 1.2 - 1.8 | m |

| H5 | 1.2 - 1.8 | m |

| H6 | 2.6 - 2.8 | m |

| -CH₃ (at C6) | 1.0 - 1.2 | d |

| -CH₂OH (at C3) | 3.4 - 3.6 | m |

| -NH | 1.5 - 2.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 50 - 55 |

| C3 | 35 - 40 |

| C4 | 25 - 30 |

| C5 | 28 - 33 |

| C6 | 52 - 58 |

| -CH₃ (at C6) | 20 - 25 |

Determining the enantiomeric purity is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral shift reagents (CSAs), is a powerful method for measuring enantiomeric excess (e.e.). mdpi.com Enantiomers are chemically identical and thus produce identical NMR spectra. However, a CSA interacts with the enantiomers to form transient diastereomeric complexes. chemsrc.com These complexes are not mirror images and will, therefore, have distinct NMR spectra. mdpi.com

The process involves adding a small amount of a chiral lanthanide-based shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR sample of this compound. interchim.com The Lewis acidic lanthanide center of the CSA will coordinate with the basic sites of the analyte, primarily the nitrogen and the hydroxyl oxygen. This interaction leads to the formation of two different diastereomeric complexes: [CSA - (6R)-6-Methylpiperidin-3-yl)methanol] and [CSA - (6S)-6-Methylpiperidin-3-yl)methanol] (if present as an impurity).

This diastereomeric differentiation results in a separation of signals in the ¹H NMR spectrum. Protons close to the chiral centers will exhibit the largest chemical shift differences (ΔΔδ). By integrating the corresponding signals for the two enantiomers, the ratio of their concentrations can be accurately determined, allowing for the calculation of the enantiomeric excess. rsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₁₅NO. HRMS would be used to verify this by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (Da) | Expected Observed Mass (Da) |

|---|

An observed mass that matches the calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula C₇H₁₅NO.

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 130.1) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of piperidine-containing compounds is often characterized by specific pathways. For this amino alcohol, key fragmentation routes would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom can break, which is a characteristic fragmentation pathway for amines. This could lead to the loss of the methyl group or cleavage of the C2-C3 bond in the ring.

Dehydration: Alcohols frequently undergo the neutral loss of a water molecule (18 Da) from the protonated molecular ion, especially in the gas phase.

Ring Cleavage: Fragmentation can occur across the piperidine ring, leading to various smaller charged fragments.

A proposed fragmentation pathway would generate several characteristic product ions, which are summarized in the table below.

Table 4: Predicted MS/MS Fragmentation Data for [C₇H₁₅NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 130.1 | 112.1 | H₂O | Loss of water from the hydroxymethyl group |

| 130.1 | 98.1 | CH₄O | Loss of methanol (B129727) via rearrangement |

| 130.1 | 84.1 | C₂H₆O | Cleavage of the C3-C4 bond and loss of the hydroxymethyl group |

| 112.1 | 97.1 | CH₃ | Loss of the methyl group after initial dehydration |

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule, such as the presence of the hydroxymethyl and methyl groups on the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For this compound, key functional groups include the hydroxyl (-OH) group, the secondary amine (N-H) of the piperidine ring, and various carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds.

The O-H stretching vibration of the primary alcohol typically appears as a broad, strong band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring is expected to produce a moderate absorption in the 3300-3500 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methyl and piperidine ring methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ region. Fingerprint region vibrations, including C-O and C-N stretching, provide further structural confirmation.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H | Stretch (broad) | 3200 - 3600 |

| Secondary Amine | N-H | Stretch (moderate) | 3300 - 3500 |

| Aliphatic | C-H | Stretch | 2850 - 3000 |

| Alcohol | C-O | Stretch | 1050 - 1260 |

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound. The separation of enantiomers requires a chiral environment, typically provided by a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds. chromatographyonline.com The separation of the enantiomers of this compound would involve a chiral stationary phase capable of forming transient diastereomeric complexes with the analytes. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used and effective for this class of compounds. sigmaaldrich.com

Due to the compound's lack of a strong UV chromophore, detection can be challenging. This can be addressed either by using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or through pre-column derivatization. Derivatizing the amine or alcohol functional group with a chromophore-containing reagent can significantly enhance UV detection sensitivity. sigmaaldrich.com The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as ethanol (B145695) or isopropanol.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (after derivatization) or ELSD/CAD |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) and Chiral GC

Chiral Gas Chromatography offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. chromatographyonline.com To make this compound amenable to GC analysis, derivatization of the polar -OH and -NH groups is generally required to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The separation of the resulting diastereomeric derivatives is performed on a chiral capillary column. Stationary phases based on modified cyclodextrins are particularly effective for enantiomeric separations in GC. chromatographyonline.comgcms.cz This technique allows for the precise determination of the enantiomeric ratio in a sample.

Table 3: Typical Chiral GC Method Parameters

| Parameter | Description |

|---|---|

| Derivatization Agent | Silylating or Acylating agent (e.g., BSTFA) |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Gradient elution from a low to high temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and unique selectivity. chromatographyonline.comwikipedia.org The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com Due to the low polarity of CO₂, polar organic modifiers like methanol or ethanol are typically added to elute polar compounds such as amines. chromatographyonline.com

SFC is particularly well-suited for the analysis of chiral amines. wiley.com A wide range of chiral stationary phases developed for HPLC can also be used in SFC, including polysaccharide and crown ether-based columns. chromatographyonline.comwiley.com The high efficiency and speed of SFC make it an excellent method for both analytical-scale enantiomeric excess determination and preparative-scale purification of this compound. wikipedia.orgchromatographyonline.com

Table 4: Illustrative Chiral SFC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Crown Ether) |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Additives | Basic additives (e.g., diethylamine) to improve peak shape |

| Flow Rate | 2 - 5 mL/min |

| Back Pressure | 100 - 200 bar |

| Detection | UV or Mass Spectrometer (MS) |

Chiroptical Methods

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light. These techniques are fundamental for confirming the absolute configuration of an enantiomer.

Optical Rotation Measurement

Optical rotation is a fundamental chiroptical property that provides confirmation of the chiral nature of a compound. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. For a specific enantiomer like this compound, the specific rotation ([α]) is a characteristic physical constant.

The measurement is highly dependent on experimental conditions, and thus these must be precisely controlled and reported. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, which is a key identifier for a particular enantiomer. While the specific value for this compound is determined experimentally, it serves as a critical quality control parameter to confirm the identity and enantiomeric purity of a sample against a reference standard. For instance, a related chiral piperidine derivative, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, has a reported specific rotation of [α]D²² = -33.9° in methanol, illustrating the type of data obtained from this analysis.

Table 5: Parameters for Reporting Specific Optical Rotation

| Parameter | Symbol | Description |

|---|---|---|

| Wavelength | λ | The wavelength of light used, typically the sodium D-line (589 nm). |

| Temperature | T | The temperature of the measurement, often 20°C or 25°C. |

| Concentration | c | The concentration of the sample solution in g/100 mL. |

| Solvent | - | The solvent used to dissolve the sample. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides critical information about the stereochemical features of the molecule. While traditional electronic CD (ECD) is useful, Vibrational Circular Dichroism (VCD) has emerged as a particularly robust method for the unambiguous determination of the absolute configuration of small, flexible molecules like this compound. nih.govbiotools.us

VCD spectroscopy measures the differential absorption in the infrared region, corresponding to the vibrational transitions within the molecule. hindsinstruments.com The VCD spectra of two enantiomers are perfect mirror images, equal in magnitude but opposite in sign, whereas their standard infrared (IR) absorption spectra are identical. biotools.us The power of VCD lies in its combination with quantum-chemical calculations. nih.govamericanlaboratory.com The standard protocol involves measuring the experimental VCD spectrum of the compound and comparing it to a theoretically predicted spectrum for a known absolute configuration (e.g., (3R, 6R)). nih.gov

The theoretical VCD spectrum is typically calculated using Density Functional Theory (DFT). researchgate.net If the experimental spectrum and the calculated spectrum for the (3R, 6R) configuration show a high degree of correlation in terms of sign and relative intensity of the key vibrational bands, the absolute configuration is confidently assigned as (3R, 6R). If the spectra are mirror images, the configuration is assigned as the opposite enantiomer, (3S, 6S). This combined experimental and computational approach provides a reliable, non-destructive method for determining absolute configuration on solution-phase samples, which is a significant advantage over methods that require crystalline material. americanlaboratory.com

For this compound, a hypothetical VCD analysis would yield a unique spectral fingerprint. The table below illustrates the type of data that would be generated, comparing experimental frequencies and signs with those calculated for the (6R) configuration.

| Experimental IR Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Frequency (cm⁻¹) for (6R) Config. | Calculated VCD Sign for (6R) Config. | Vibrational Assignment |

|---|---|---|---|---|

| 2970 | + | 2975 | + | C-H stretch (methyl) |

| 2860 | - | 2865 | - | C-H stretch (ring) |

| 1450 | - | 1455 | - | CH₂ scissoring |

| 1050 | + | 1055 | + | C-O stretch |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure in the solid state. For a chiral compound like this compound, this technique can confirm the relative and absolute stereochemistry of the chiral centers at C3 and C6. The analysis of anomalous dispersion effects, typically from the diffraction data of a crystal containing heavier atoms, allows for the direct determination of the absolute configuration. nih.gov

The crystal structure would reveal the preferred conformation of the piperidine ring, which is typically a chair conformation to minimize steric and torsional strain. nih.govnih.gov The analysis would also precisely define the orientation of the methyl group at C6 and the hydroxymethyl group at C3 as either axial or equatorial, providing insight into the steric and electronic interactions that govern the molecule's solid-state packing. nih.gov

The crystallographic data obtained for a derivative of this compound would be presented in a standardized format, as illustrated in the hypothetical data table below.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.161 |

| b (Å) | 10.483 |

| c (Å) | 14.693 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1104.5 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure; a value close to zero for a known chirality confirms the assignment. researchgate.net

Obtaining single crystals of sufficient size and quality for X-ray diffraction can be challenging, particularly for molecules like this compound, which may exist as an oil or have a low melting point. A common and effective strategy to overcome this is through the formation of derivatives, specifically salts or co-crystals. nih.gov

The basic nitrogen atom of the piperidine ring is readily protonated by a chiral or achiral acid to form a crystalline salt. The use of a chiral acid, such as tartaric acid or mandelic acid, can also serve as a resolving agent and introduces a known stereocenter, which can aid in the crystallographic determination of the absolute configuration of the target molecule.

Alternatively, co-crystallization can be employed. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov For this compound, the hydroxyl and amine groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. Co-crystallization with a suitable co-former (e.g., a dicarboxylic acid or another hydrogen-bond-rich molecule) can facilitate the growth of high-quality crystals by establishing a robust and ordered hydrogen-bonding network, leading to a well-defined crystal lattice suitable for X-ray analysis.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Molecular modeling and conformational analysis are pivotal in exploring the spatial arrangements of atoms in ((6R)-6-Methylpiperidin-3-yl)methanol, which are crucial for understanding its interactions and reactivity.

Energy minimization and conformational search methods are computational techniques used to identify the most stable three-dimensional structures of a molecule. For this compound, these methods are essential for determining the preferred orientations of the methyl and methanol (B129727) substituents on the piperidine (B6355638) ring. The process typically involves an initial generation of a variety of possible conformations, followed by the calculation of the potential energy of each conformation to identify the lowest energy, and thus most stable, forms.

The conformational landscape of substituted piperidines is often explored using molecular mechanics force fields. These methods provide a balance between computational cost and accuracy for large molecules. The choice of force field can influence the outcome of the calculations, with different parameterizations being better suited for specific molecular features. For piperidine derivatives, force fields such as MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are commonly employed.

A systematic conformational search for this compound would involve the exploration of the piperidine ring's puckering, as well as the rotation around the C-C and C-O bonds of the methanol substituent. The resulting low-energy conformers can then be further analyzed to understand their relative populations at a given temperature using Boltzmann statistics.

| Conformer | Piperidine Ring Conformation | Methyl Group Orientation | Methanol Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Equatorial | Axial | 1.25 |

| 3 | Chair | Axial | Equatorial | 3.50 |

| 4 | Twist-Boat | Equatorial-like | Equatorial-like | 5.80 |

The piperidine ring is not a rigid structure and can undergo conformational changes. The most stable conformation is typically a chair form, which can interconvert through a higher-energy twist-boat intermediate. Pseudorotational analysis provides a detailed description of the puckering coordinates of the ring, mapping out the entire conformational space.

For this compound, the presence of substituents influences the ring's conformational preferences. The bulky methyl and methanol groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. A detailed pseudorotational analysis would quantify the energy barriers between different chair and boat conformations, providing a comprehensive understanding of the molecule's flexibility. This analysis is crucial for predicting the molecule's behavior in different environments, such as in solution or when interacting with biological targets.

Quantum Chemical Calculations (DFT and Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a more accurate description of the electronic structure of molecules compared to molecular mechanics. These methods are invaluable for obtaining precise geometries, electronic properties, and spectroscopic parameters for this compound.

Geometry optimization using quantum chemical methods involves finding the minimum energy structure on the potential energy surface. For this compound, this would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d). researchgate.net The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Electronic structure analysis of the optimized geometry can reveal important information about the molecule's reactivity. The distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential can be calculated. ssrn.com The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. ssrn.com

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of NMR chemical shifts for organic molecules. nih.govnih.govrsc.org For this compound, theoretical chemical shifts can be calculated for each nucleus in its low-energy conformations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 53.2 | H2a | 2.95 |

| C3 | 38.5 | H2e | 2.40 |

| C4 | 25.8 | H3 | 1.85 |

| C5 | 30.1 | H6 | 2.75 |

| C6 | 48.9 | CH₃ | 1.10 |

| CH₃ | 21.5 | CH₂OH | 3.50, 3.65 |

| CH₂OH | 65.7 | NH | 1.50 |

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. uhcl.edu For this compound, DFT calculations can predict the frequencies and intensities of the characteristic vibrational modes, such as the N-H stretch, C-H stretches, O-H stretch, and C-O stretch. nist.govchemicalbook.com

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the transition states of chemical reactions. researchgate.net A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating and characterizing the transition state, the activation energy and the reaction pathway can be determined.

For this compound, a potential reaction for investigation could be the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. Transition state modeling could be employed to study the mechanism of this oxidation with various reagents. The calculations would involve identifying the structure of the transition state and calculating its energy relative to the reactants and products. This information would provide valuable insights into the reaction kinetics and the factors that influence the reaction rate and selectivity.

Stereochemical Purity and Stability Predictions

Computational chemistry provides critical insights into the stereochemical purity and conformational stability of chiral molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the molecule's three-dimensional structure and predict the relative energies of its different stereoisomers and conformers. researchgate.netresearchgate.net

The stability of substituted piperidines is largely dictated by the conformation of the six-membered ring and the orientation of its substituents. The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents at the C3 and C6 positions can occupy either axial or equatorial positions. For a 3,6-disubstituted piperidine, there are four possible chair conformers for a given stereoisomer.

Theoretical calculations can quantify the energy differences between various conformations. The energy penalty associated with placing a methyl group in an axial position on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, and a similar value is expected for a piperidine ring. The energetic cost for an axial hydroxymethyl group is also comparable. Therefore, a diequatorial conformer is significantly more stable than a diaxial or an axial-equatorial conformer. This large energy difference suggests that at thermodynamic equilibrium, the diequatorial conformer would be overwhelmingly predominant.

The prediction of stereochemical purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), is inherently linked to the synthetic pathway. However, computational stability analysis can inform which isomers are thermodynamically favored. nih.gov Synthetic routes, particularly chemoenzymatic strategies, have been shown to produce related disubstituted chiral piperidines with very high optical purity (>99.9% ee), indicating that the synthesis is under strict kinetic or thermodynamic control that favors the formation of a single, stable stereoisomer. researchgate.net

| Conformer Type | Substituent Positions (C6-Methyl, C3-Hydroxymethyl) | Key Stabilizing/Destabilizing Interactions | Predicted Relative Stability |

|---|---|---|---|

| Diequatorial | Equatorial, Equatorial | Minimal steric strain; no significant 1,3-diaxial interactions. | Most Stable |

| Equatorial-Axial | Equatorial, Axial | 1,3-diaxial interactions involving the hydroxymethyl group. | Less Stable |

| Axial-Equatorial | Axial, Equatorial | 1,3-diaxial interactions involving the methyl group. | Less Stable |

| Diaxial | Axial, Axial | Significant steric strain from multiple 1,3-diaxial interactions. | Least Stable |

Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound in solution is largely governed by its ability to form non-covalent interactions, particularly hydrogen bonds. The molecule contains two key functional groups for these interactions: a secondary amine (N-H group) and a primary alcohol (O-H group). Both groups can act as hydrogen bond donors and acceptors, enabling a variety of interactions.

Intramolecular Hydrogen Bonding A significant feature of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen (O-H···N) or, less commonly, between the amine hydrogen and the hydroxyl oxygen (N-H···O). researchgate.net In this compound, the formation of an O-H···N bond is possible and would result in a pseudo-cyclic structure. The existence and strength of this intramolecular bond are highly dependent on the molecule's conformation. Computational studies on simpler amino alcohols show that such bonds can significantly stabilize the molecule, but this stabilization must compete with other intermolecular forces, especially in polar solvents. rsc.org

Intermolecular Interactions and Self-Association In the condensed phase or in non-polar solvents, this compound molecules can interact with each other. The primary modes of self-association are intermolecular hydrogen bonds:

An O-H group of one molecule can bond with the nitrogen atom of another (O-H···N).

An N-H group of one molecule can bond with the oxygen atom of another (N-H···O).

An O-H group can bond with the oxygen of another molecule (O-H···O).

These interactions can lead to the formation of dimers and larger oligomeric structures. Strong intramolecular hydrogen bonding can, however, reduce the tendency for intermolecular association by occupying the functional groups that would otherwise participate in forming these larger structures. rsc.org

Solvation Effects The solvent environment plays a crucial role in modulating the intermolecular and intramolecular interactions.